molecular formula C13H11N3O3S B3827023 N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide CAS No. 62128-05-6

N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide

Cat. No.: B3827023
CAS No.: 62128-05-6
M. Wt: 289.31 g/mol
InChI Key: YPJSGOFADSMKNM-UHFFFAOYSA-N
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Description

N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide (molecular formula: C₁₃H₁₁N₃O₃S, molar mass: 289.31 g/mol) is a Schiff base derivative featuring a nitro-substituted thiophene ring conjugated to a phenylacetamide moiety via an imine bond . Its structure combines electron-withdrawing (nitro) and aromatic (thiophene, phenyl) groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9(17)15-11-4-2-10(3-5-11)14-8-12-6-7-13(20-12)16(18)19/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJSGOFADSMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310952
Record name N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62128-05-6
Record name NSC234667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide involves its interaction with biological molecules. The nitrothiophene moiety can intercalate with DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various enzymes and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the broader class of N-phenylacetamide derivatives , which exhibit structural diversity through substitutions on the phenyl ring or adjacent functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Synthesis Method Physicochemical Properties Biological Activity
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide Nitro-thiophene Schiff base, phenylacetamide Likely condensation of 5-nitrothiophene-2-carbaldehyde with 4-aminophenylacetamide High polarity due to nitro group; moderate solubility in organic solvents Not explicitly reported in provided evidence; potential antibacterial/antifungal activity inferred from nitro groups
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Sulfonamide-piperazine substituent Multi-step synthesis involving sulfonation and acetylation Enhanced solubility due to sulfonamide; basic piperazine group Analgesic activity comparable to paracetamol
N-(4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl)acetamide Bromo-hydroxybenzylidene substituent Condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminophenylacetamide Increased hydrogen bonding (hydroxyl group); bromine enhances lipophilicity Not reported; bromine may confer anti-inflammatory properties
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro-nitro phenyl, methylsulfonyl group Acetylation of sulfonamide intermediate High thermal stability; sulfonyl group increases acidity Used as intermediate for heterocyclic synthesis (e.g., thiadiazoles)
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole ring substituent Reaction of 2-amino-4-phenylthiazole with acetonitrile Thiazole imparts rigidity; moderate solubility in polar solvents Not reported; thiazoles often show antimicrobial activity
N-(4-Hydroxyphenyl)acetamide Simple hydroxy-substituted phenyl Direct acetylation of 4-aminophenol High solubility in water due to hydroxyl group Widely studied as paracetamol metabolite

Key Differences and Implications

In contrast, bromo () and hydroxyl () substituents modulate electronic properties differently, with bromine being less electron-withdrawing and hydroxyl enabling hydrogen bonding .

Synthetic Routes :

  • The target compound likely forms via Schiff base condensation , a common method for imine synthesis. Comparatively, sulfonamide derivatives (e.g., ) require sulfonation steps, while thiazole derivatives () utilize heterocyclic ring formation .

Biological Activity: Sulfonamide derivatives () demonstrate analgesic and anti-hypernociceptive activities, attributed to their sulfonamide-piperazine motifs . The absence of such groups in the target compound suggests divergent pharmacological profiles, though the nitro group may confer antimicrobial properties common in nitroaromatics.

Solubility and Stability :

  • The methylsulfonyl group in ’s compound increases thermal stability and acidity, whereas the hydroxyl group in ’s derivative enhances aqueous solubility . The target compound’s nitro and thiophene groups likely result in moderate solubility in aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide
Reactant of Route 2
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N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide

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